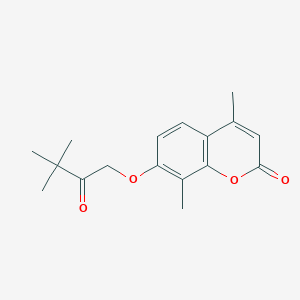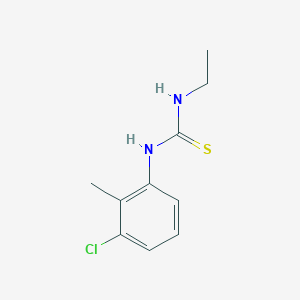![molecular formula C18H19N3O4S B5804006 N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as N-(4-carbamimidoylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood glucose levels by stimulating insulin secretion.
作用机制
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, which triggers the release of insulin. In addition, this compound has been shown to activate the transient receptor potential vanilloid 4 (TRPV4) ion channel, which has been implicated in various physiological processes such as pain sensation, blood pressure regulation, and inflammation.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. These include the stimulation of insulin secretion, improvement of glucose tolerance, activation of TRPV4 ion channels, and inhibition of cytokine production. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its ability to stimulate insulin secretion, which makes it a useful tool for studying the regulation of glucose homeostasis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could be useful for studying these processes in vitro and in vivo. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more potent and selective sulfonylurea compounds for the treatment of type 2 diabetes. Finally, there is ongoing research on the role of TRPV4 ion channels in various physiological processes, which could lead to the development of new therapeutic agents.
合成方法
The synthesis of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 4-aminobenzoic acid with pyrrolidine and chlorosulfonyl isocyanate. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a treatment for type 2 diabetes. Studies have shown that this compound can stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Other research has focused on the potential use of this compound as a treatment for cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-17(22)13-6-8-15(9-7-13)20-18(23)14-4-3-5-16(12-14)26(24,25)21-10-1-2-11-21/h3-9,12H,1-2,10-11H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEAFIIIIKABLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)
![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)

![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)

![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)